1-(benzo[d][1,3]dioxol-5-yl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea
Descripción
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-20-13(10-2-3-10)6-12(19-20)8-17-16(21)18-11-4-5-14-15(7-11)23-9-22-14/h4-7,10H,2-3,8-9H2,1H3,(H2,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKOAQZJUZYZJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)NC2=CC3=C(C=C2)OCO3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-(benzo[d][1,3]dioxol-5-yl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea, with the CAS number 1448078-94-1, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 314.34 g/mol. The structure features a benzo[d][1,3]dioxole moiety and a pyrazole ring, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1448078-94-1 |
| Molecular Formula | CHNO |
| Molecular Weight | 314.34 g/mol |
Biological Activity
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, related compounds have shown potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of key enzymes like topoisomerases, which are crucial for bacterial DNA replication and transcription .
Antifibrotic Activity
Another area of interest is the antifibrotic potential of this compound. Similar structures have been reported to inhibit collagen prolyl-4-hydroxylase (CP4H), thereby reducing fibrosis in liver tissues. This suggests that the compound may have therapeutic implications in conditions characterized by excessive fibrotic tissue formation .
Inhibition of Metabolic Enzymes
The compound's ability to inhibit various metabolic enzymes has been explored in several studies. For example, it has been shown to interact with glutathione S-transferases (GSTs), which play a critical role in detoxification processes within the body . This interaction could potentially lead to applications in cancer therapy by enhancing the efficacy of chemotherapeutic agents.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, derivatives similar to the compound were tested against a panel of bacterial pathogens. Results indicated that certain analogues exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics like ampicillin . This suggests a promising alternative for treating resistant bacterial infections.
Case Study 2: Antifibrotic Mechanism
A study investigating the antifibrotic effects of related compounds demonstrated that treatment with these agents resulted in decreased expression levels of transforming growth factor-beta (TGF-β) in hepatic stellate cells. This finding supports the hypothesis that the compound could mitigate liver fibrosis through modulation of fibrogenic pathways .
Aplicaciones Científicas De Investigación
Modulation of ABC Transporters
Research indicates that 1-(benzo[d][1,3]dioxol-5-yl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea may modulate the activity of ATP-binding cassette (ABC) transporters. This modulation is significant for developing treatments for diseases such as cystic fibrosis and other genetic disorders related to transporter deficiencies .
Antibacterial Activity
A related series of compounds containing similar structural motifs have demonstrated high antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives of benzo[d][1,3]dioxole have shown promising results in inhibiting bacterial growth, suggesting that this compound could possess similar properties .
Case Study 1: Cystic Fibrosis Treatment
A study published in a patent document highlights the potential use of this compound in treating cystic fibrosis by enhancing the function of defective transporters involved in chloride ion transport. The compound's ability to interact with these transporters could lead to improved clinical outcomes for patients suffering from this condition .
Case Study 2: Antimicrobial Studies
In a comparative study of related compounds, several derivatives exhibited significant antibacterial properties, with minimum inhibitory concentrations (MICs) indicating strong efficacy against pathogens like Staphylococcus aureus. This suggests that the structural features of this compound may also confer similar antimicrobial effects .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Methylenedioxy (benzo[d][1,3]dioxol) provides greater metabolic stability than methoxy groups (in ) due to reduced susceptibility to oxidative demethylation .
Hydrogen Bonding and Molecular Recognition: Urea linkages in all analogs enable strong hydrogen-bonding interactions, critical for target binding or crystal packing . Hydroxymethylpyrazole derivatives (e.g., ) exhibit enhanced hydrogen-bond donor capacity compared to cyclopropyl- or methyl-substituted analogs.
Synthetic Flexibility :
- Pyrazole intermediates are commonly synthesized via cyclocondensation (e.g., using β-diketones) or alkylation (e.g., benzyl bromides) .
- Urea formation strategies (e.g., carbodiimide coupling vs. azide-amine reactions ) vary based on substituent compatibility.
Research Findings and Implications
- Metabolic Stability : Methylenedioxy groups are less prone to metabolic oxidation than methoxy groups, suggesting improved pharmacokinetics for the target compound .
- Crystallography and Modeling : Tools like SHELX and Open Babel are critical for resolving 3D structures and predicting intermolecular interactions, particularly hydrogen-bonding patterns .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Q. What spectroscopic techniques are essential for confirming the compound’s structure?
Methodological Answer:
- 1H NMR : Identify characteristic peaks (e.g., OCH2O protons at δ 5.93 ppm, tert-butyl groups at δ 1.29 ppm, pyrazoline-H at δ 5.35 ppm) .
- 13C NMR : Confirm carbonyl carbons (urea C=O at ~160 ppm) and aromatic ring systems .
- IR Spectroscopy : Detect NH stretches (~3300 cm⁻¹ for urea) and C=O stretches (~1650 cm⁻¹) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M⁺] at m/z 480.28 for derivatives) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify key functional groups responsible for biological activity?
Methodological Answer:
- Step 1 : Synthesize analogs with modifications to the benzodioxole (e.g., replacing OCH2O with methyl groups) or pyrazole (e.g., varying cyclopropyl substituents) .
- Step 2 : Test analogs in biological assays (e.g., anticonvulsant models from or uPAR-targeted virtual screening from ).
- Step 3 : Use molecular docking to predict interactions between substituents (e.g., cyclopropyl groups) and target proteins (e.g., uPAR) .
- Key Finding : Tert-butyl groups in pyrazoline derivatives enhance lipophilicity, potentially improving blood-brain barrier penetration .
Q. What strategies address discrepancies in biological activity data across studies?
Methodological Answer:
- Control Variables : Standardize assay conditions (e.g., dose, solvent, animal models) to minimize variability .
- Purity Validation : Re-characterize compounds via HPLC or NMR if discrepancies arise (e.g., impurities in nitrobenzoyl derivatives affecting activity) .
- Statistical Analysis : Use split-plot designs (e.g., randomized blocks with time as a factor) to account for batch-to-batch variability .
Q. How to design an in vivo study to evaluate neuroprotective or anticonvulsant effects?
Methodological Answer:
- Experimental Design :
- Model : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents .
- Dosage : Test multiple doses (e.g., 30–100 mg/kg) with positive controls (e.g., phenytoin).
- Endpoints : Measure seizure latency, duration, and neuronal biomarkers (e.g., glutamate levels).
- Data Analysis : Use ANOVA with post-hoc tests to compare treatment groups, adjusting for covariates like weight and age .
Q. What computational methods predict environmental fate and ecotoxicological impacts?
Methodological Answer:
- Environmental Fate Modeling : Use tools like EPI Suite to estimate biodegradation half-life, log Kow, and soil adsorption coefficients .
- Ecotoxicology : Conduct QSAR studies to predict toxicity in aquatic organisms (e.g., Daphnia magna) based on structural analogs (e.g., benzodioxole derivatives in ) .
- Experimental Validation : Perform OECD 301D biodegradation tests to verify computational predictions .
Data Contradiction Analysis
Q. How to resolve conflicting data on the compound’s mechanism of action?
Methodological Answer:
- Hypothesis Testing : Compare results from different assays (e.g., anticonvulsant vs. uPAR inhibition) to identify context-dependent mechanisms .
- Pathway Mapping : Use transcriptomics or proteomics to detect upregulated/downregulated pathways (e.g., GABAergic vs. kinase signaling) .
- Cross-Study Meta-Analysis : Pool data from multiple sources, adjusting for methodological differences via mixed-effects models .
Key Research Gaps
- Limited data on metabolic stability (e.g., CYP450 interactions) and long-term toxicity.
- Structural analogs with modified pyrazole substituents (e.g., 5-cyclopropyl vs. 5-methyl) require comparative efficacy studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
